2,6-Dibromo-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide on Properties, Orthogonal Reactivity, and Synthetic Methodologies
2,6-Dibromo-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide on Properties, Orthogonal Reactivity, and Synthetic Methodologies
Executive Summary
In modern medicinal chemistry and advanced materials science, the strategic deployment of bifunctional scaffolds is critical for accelerating structure-activity relationship (SAR) studies. 2,6-Dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromo-1-indanone) represents a highly versatile, rigid bicyclic building block. Featuring both an aliphatic α -bromoketone and an aromatic aryl bromide, this molecule offers orthogonal reactivity profiles. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and self-validating synthetic protocols, designed specifically for researchers engaged in complex drug development pipelines.
Physicochemical Profiling
Understanding the physical and chemical parameters of 2,6-dibromo-1-indanone is foundational for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the carbonyl group significantly influences the acidity of the C2 protons, while slightly deactivating the aromatic ring.
| Property | Value |
| Chemical Name | 2,6-dibromo-2,3-dihydro-1H-inden-1-one |
| CAS Registry Number | 1188141-94-7 |
| Molecular Formula | C 9 H 6 Br 2 O |
| Molecular Weight | 289.95 g/mol |
| SMILES String | BrC1Cc2ccc(Br)cc2C1=O |
| LogP (Predicted) | ~3.27 |
| Structural Class | Halogenated bicyclic aromatic ketone |
| Physical State | Crystalline solid (room temperature) |
Data supported by commercial chemical library databases .
Mechanistic Insights: Orthogonal Reactivity
The true value of 2,6-dibromo-1-indanone lies in the differential reactivity of its two bromine atoms. As a Senior Application Scientist, it is crucial to recognize how these distinct electronic environments dictate downstream functionalization:
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C2-Position (Aliphatic α -Bromine): The bromine at the 2-position is adjacent to the carbonyl group. The carbonyl carbon acts as an electron sink, making the C2 carbon highly electrophilic. This position undergoes rapid bimolecular nucleophilic substitution ( SN2 ) under extremely mild conditions. It is the primary target for functionalization with amines, thiols, and azoles.
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C6-Position (Aromatic Bromine): The bromine at the 6-position is bound to an sp2 hybridized aromatic carbon. It is inert to standard nucleophiles but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This orthogonality allows researchers to perform sequential modifications without the need for cumbersome protection/deprotection steps, streamlining the synthesis of advanced drug candidates .
Fig 1: Orthogonal functionalization workflow exploiting C2 and C6 bromine reactivity differentials.
Synthetic Methodologies: Self-Validating Protocol
The most efficient route to 2,6-dibromo-1-indanone is the regioselective α -bromination of commercially available 6-bromo-1-indanone .
Causality Check: Why Acid Catalysis? Novice chemists often attempt base-catalyzed halogenation of ketones. However, under basic conditions, the formation of the enolate leads to rapid polyhalogenation (the haloform reaction pathway) because the resulting α -bromo product is more acidic than the starting ketone. By utilizing acidic conditions (HBr/AcOH), the reaction strictly halts at mono- α -bromination. The electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, drastically raising the activation energy required for a second enolization step.
Protocol: Regioselective α -Bromination of 6-Bromo-1-indanone
Materials Required:
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6-Bromo-1-indanone (1.0 equiv)
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Bromine ( Br2 ) (1.05 equiv)
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Glacial acetic acid (Solvent)
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Hydrobromic acid (33% in AcOH, catalytic)
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Sodium thiosulfate ( Na2S2O3 , aqueous)
Step-by-Step Workflow:
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Initiation: Dissolve 6-bromo-1-indanone (10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel. Rationale: Acetic acid is a polar protic solvent that stabilizes the bromonium ion intermediate while remaining entirely resistant to bromination itself.
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Catalyst Addition: Add 2-3 drops of 33% HBr in acetic acid. Rationale: HBr acts as an initiator, protonating the carbonyl oxygen to lower the activation energy for enol tautomerization. As the reaction proceeds, it produces HBr as a byproduct, rendering the system autocatalytic.
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Bromine Delivery: Dissolve Br2 (10.5 mmol) in 5 mL of acetic acid. Add this solution dropwise over 30 minutes at room temperature. Rationale: Slow addition maintains a low steady-state concentration of Br2 , preventing unwanted aromatic electrophilic substitution or radical-mediated side reactions.
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Self-Validating Monitoring: Stir the reaction for 2-4 hours. The system is self-indicating: the reaction is complete when the deep red color of the bromine solution discharges to a pale yellow, confirming the complete consumption of the electrophile. Verify via TLC (Hexanes:Ethyl Acetate 8:2).
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Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold water. The sudden shift in solvent polarity forces the hydrophobic target compound to precipitate.
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Purification & Safety: Filter the crude solid under vacuum. Wash the filter cake with cold water, followed by a dilute Na2S2O3 solution. Rationale: Thiosulfate reduces any unreacted, highly toxic Br2 into benign bromide ions ( Br2+2S2O32−→2Br−+S4O62− ), ensuring operator safety and preventing downstream oxidative degradation. Recrystallize from ethanol.
Fig 2: Acid-catalyzed enolization and alpha-bromination mechanism of 6-bromo-1-indanone.
Applications in Drug Development
The 2,6-dibromo-1-indanone architecture is heavily utilized in the synthesis of complex pharmacological agents:
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Aromatase Inhibitors: The C2-bromine can be displaced by imidazole or triazole derivatives via thermal fusion or base-mediated SN2 reactions. These nitrogen-containing heterocycles coordinate with the heme iron of the aromatase enzyme (CYP19A1), while the indanone core mimics the steroidal backbone of natural substrates. This pathway is extensively documented in patent literature for breast cancer therapeutics .
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Spirocyclic Scaffolds: The α -carbon can undergo double alkylation (utilizing both the C2-Br as a leaving group and the remaining acidic C2-proton) to form spiro-fused ring systems. Spirocycles are highly prized in drug discovery for their ability to project pharmacophores into three-dimensional space, improving target selectivity and metabolic stability compared to flat aromatic rings .
Safety, Handling, and Storage
As an α -bromoketone, 2,6-dibromo-1-indanone is a potent alkylating agent. It acts as a lachrymator and can covalently modify cysteine residues in biological tissues.
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PPE: Handling requires a fume hood, chemical-resistant gloves (Nitrile over Neoprene), and safety goggles.
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Storage: The compound is light-sensitive and prone to slow photodehalogenation. It must be stored in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2-8°C to maintain long-term stability .
References
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Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
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Title: An FEP Microfluidic Reactor for Photochemical Reactions Source: MDPI (Molecules) URL: [Link]
- Title: US8361996B2 - Imidazolyl substituted steroidal and indan-1-one derivatives Source: Google Patents URL
